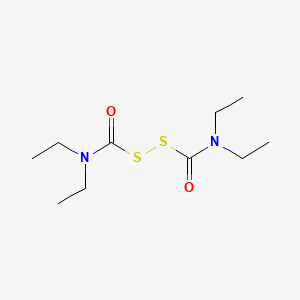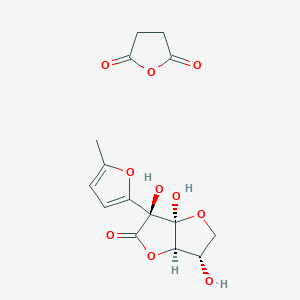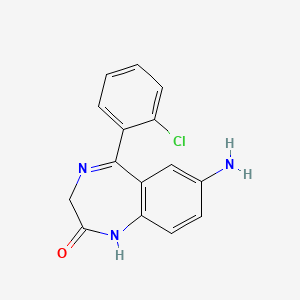
3-Thiaoctanoyl-coenzyme A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tiooctanoyl-CoA: es un acil-CoA de cadena media que resulta de la condensación formal del grupo tiol de la coenzima A con el grupo carboxilo del ácido (pentilsulfanyl)acético . Es un compuesto de interés en la investigación bioquímica debido a su papel en la vía de β-oxidación de los ácidos grasos .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 3-tiooctanoyl-CoA implica la condensación de la coenzima A con ácido (pentilsulfanyl)acético . La reacción típicamente requiere la presencia de agentes activadores como diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace tioéster .
Métodos de Producción Industrial: La producción industrial de 3-tiooctanoyl-CoA no está bien documentada, probablemente debido a su uso específico en la investigación en lugar de aplicaciones industriales a gran escala. La síntesis seguiría principios similares a la preparación en laboratorio, con optimización para el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones: 3-tiooctanoyl-CoA experimenta varios tipos de reacciones, que incluyen:
Oxidación: Catalizada por deshidrogenasa de acil-CoA de cadena media, conduciendo a la formación de trans-2-enoil-CoA.
Reducción: Implica la reducción del enlace tioéster bajo condiciones específicas.
Sustitución: El grupo tiol puede participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes:
Oxidación: Requiere deshidrogenasa de acil-CoA de cadena media y dinucleótido de flavina y adenina (FAD) como cofactor.
Reducción: Típicamente implica agentes reductores como borohidruro de sodio (NaBH4).
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles.
Productos Principales:
Oxidación: Trans-2-enoil-CoA.
Reducción: Alcoholes correspondientes o tioésteres reducidos.
Sustitución: Varios tioésteres sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
3-tiooctanoyl-CoA se utiliza ampliamente en la investigación bioquímica para estudiar la vía de β-oxidación de los ácidos grasos . Sirve como un análogo de sustrato para la deshidrogenasa de acil-CoA de cadena media, permitiendo a los investigadores investigar los mecanismos enzimáticos e intermedios de reacción . Además, se utiliza en estudios estructurales para comprender las interacciones enzima-sustrato a través de técnicas como la cristalografía de rayos X .
Mecanismo De Acción
El mecanismo de acción principal de 3-tiooctanoyl-CoA implica su papel como sustrato para la deshidrogenasa de acil-CoA de cadena media . La enzima cataliza la deshidrogenación de 3-tiooctanoyl-CoA, formando un complejo de transferencia de carga con el sustrato desprotonado . Este complejo simula el estado de transición de la reacción, proporcionando información sobre el mecanismo catalítico de la enzima .
Comparación Con Compuestos Similares
Compuestos Similares:
Octanoil-CoA: Otro acil-CoA de cadena media que difiere por la ausencia del átomo de azufre en la cadena acilo.
Ácido 3-tiobutírico: Un análogo de cadena más corta con una estructura similar que contiene azufre.
Unicidad: 3-tiooctanoyl-CoA es único debido a la presencia del átomo de azufre en su cadena acilo, que le permite formar complejos específicos de transferencia de carga con la deshidrogenasa de acil-CoA de cadena media . Esta propiedad lo convierte en una herramienta valiosa para estudiar mecanismos enzimáticos e intermedios de reacción .
Propiedades
Fórmula molecular |
C28H48N7O17P3S2 |
|---|---|
Peso molecular |
911.8 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-pentylsulfanylethanethioate |
InChI |
InChI=1S/C28H48N7O17P3S2/c1-4-5-6-10-56-13-19(37)57-11-9-30-18(36)7-8-31-26(40)23(39)28(2,3)14-49-55(46,47)52-54(44,45)48-12-17-22(51-53(41,42)43)21(38)27(50-17)35-16-34-20-24(29)32-15-33-25(20)35/h15-17,21-23,27,38-39H,4-14H2,1-3H3,(H,30,36)(H,31,40)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,21-,22-,23+,27-/m1/s1 |
Clave InChI |
JMFXDZKFFYUOAN-SVHODSNWSA-N |
SMILES |
CCCCCSCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES isomérico |
CCCCCSCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canónico |
CCCCCSCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



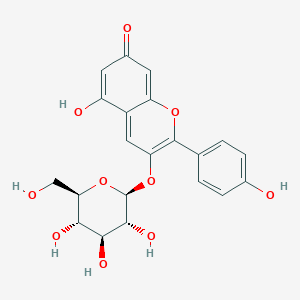

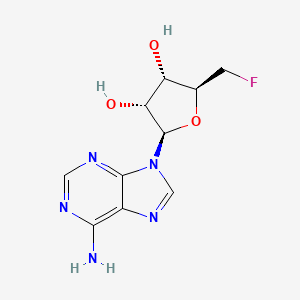
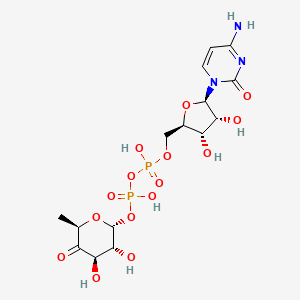

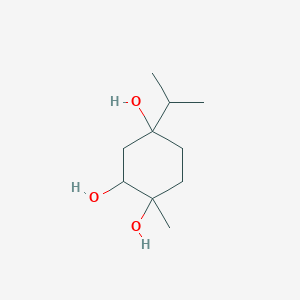
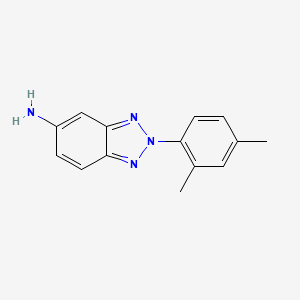
![4-Amino-2-[(Diethylamino)Methyl]Phenol](/img/structure/B1198252.png)
![Spiro[benzofuran-2(3H),1'-[2]cyclohexene]-3,4'-dione, 7-chloro-4,6-dimethoxy-6'-methyl-2'-(methylthio)-](/img/structure/B1198254.png)
![1-Chloro-2-[1-(4-chlorophenyl)ethenyl]benzene](/img/structure/B1198257.png)
